![molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8](/img/structure/B1379853.png)
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Overview
Description
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol. This compound is known for its potential use as an inhibitor of the epidermal growth factor receptor (EGFR), making it a subject of interest in anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile typically involves the reaction of 4-(2-bromoethyl)benzonitrile with isoxazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.
Scientific Research Applications
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit the epidermal growth factor receptor (EGFR).
Mechanism of Action
The mechanism of action of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile involves its interaction with the epidermal growth factor receptor (EGFR). By binding to the receptor, it inhibits the receptor’s activity, which can lead to the suppression of cancer cell growth and proliferation. This inhibition occurs through the blockade of the receptor’s tyrosine kinase activity, preventing downstream signaling pathways that promote cell division and survival.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)benzonitrile: A precursor in the synthesis of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines a bromoethyl group with an isoxazole ring and a benzonitrile moiety. This unique combination contributes to its specific biological activity and potential as an anticancer agent.
Properties
IUPAC Name |
4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODWBLGLBYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


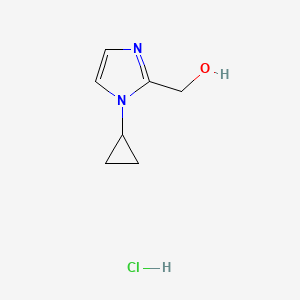
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
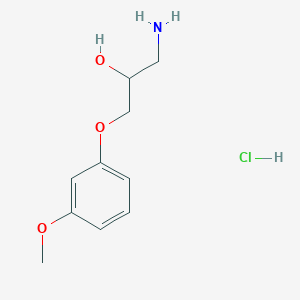
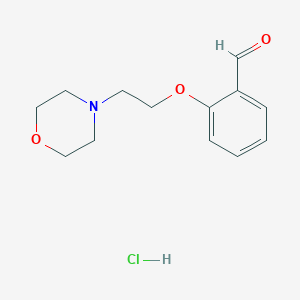
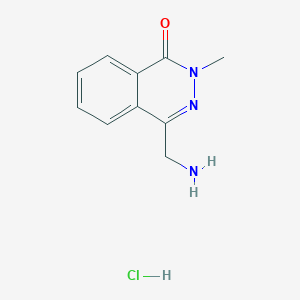

![5-bromoimidazo[2,1-b]thiazole](/img/structure/B1379779.png)
![[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)
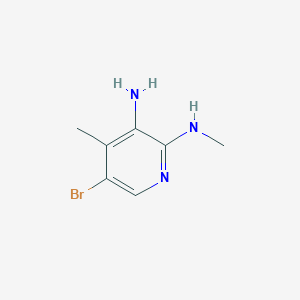
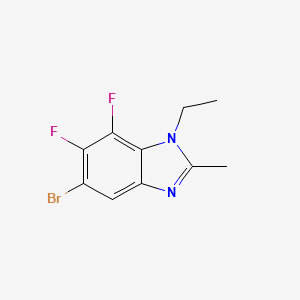
![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)
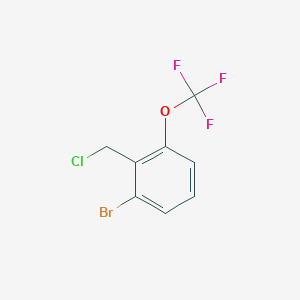
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)
